molecular formula C19H21N5O5 B12707271 L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- CAS No. 103300-80-7

L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)-

Cat. No.: B12707271
CAS No.: 103300-80-7
M. Wt: 399.4 g/mol
InChI Key: FQMLBKZTDAHLHQ-GJZGRUSLSA-N
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Description

L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of L-Histidine, an essential amino acid, and features a unique structure that includes a hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group and a phenylmethyl ester group.

Preparation Methods

The synthesis of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- typically involves multiple steps. The process begins with the protection of the amino and carboxyl groups of L-Histidine. This is followed by the introduction of the hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group through a carbamoylation reaction. The final step involves esterification with phenylmethyl alcohol under acidic conditions to yield the desired compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylmethyl ester group can be replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its role in enzyme catalysis and protein interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development and in the study of metabolic pathways.

    Industry: The compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules.

Mechanism of Action

The mechanism of action of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, influencing their activity and function. The hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl group plays a crucial role in these interactions, facilitating binding through hydrogen bonding and hydrophobic interactions. The phenylmethyl ester group may also contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- can be compared with other similar compounds, such as:

    L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, methyl ester, (S)-: This compound differs by having a methyl ester group instead of a phenylmethyl ester group, which may affect its reactivity and applications.

    L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, ethyl ester, (S)-:

The uniqueness of L-Histidine, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-, phenylmethyl ester, (S)- lies in its specific ester group, which can impact its interactions and stability in various applications.

Properties

CAS No.

103300-80-7

Molecular Formula

C19H21N5O5

Molecular Weight

399.4 g/mol

IUPAC Name

benzyl (2S)-3-(1H-imidazol-5-yl)-2-[[(4S)-1-methyl-2,6-dioxo-1,3-diazinane-4-carbonyl]amino]propanoate

InChI

InChI=1S/C19H21N5O5/c1-24-16(25)8-14(23-19(24)28)17(26)22-15(7-13-9-20-11-21-13)18(27)29-10-12-5-3-2-4-6-12/h2-6,9,11,14-15H,7-8,10H2,1H3,(H,20,21)(H,22,26)(H,23,28)/t14-,15-/m0/s1

InChI Key

FQMLBKZTDAHLHQ-GJZGRUSLSA-N

Isomeric SMILES

CN1C(=O)C[C@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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